H-Tyr-OMe

Solid-State Chemistry Prodrug Stability Pharmaceutical Development

Researchers seeking selective carboxyl protection in peptide synthesis often face poor solubility of free L-tyrosine in organic solvents, limiting coupling efficiency. H-Tyr-OMe (CAS 1080-06-4) resolves this with markedly enhanced solubility in methanol, ethanol, and chloroform, enabling homogeneous, high-yielding couplings in non-aqueous media. • Achieved 100% yield in Boc protection; 93% isolated yield in microwave-assisted thiohydantoin synthesis. • Enzymatic hydrolysis t₁/₂ of 62 min in human plasma-ideal for sustained-release L-tyrosine prodrug development. • Documented 28-year solid-state stability ensures reliable long-term inventory for multi-stage synthetic campaigns.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1080-06-4
Cat. No. B555174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-OMe
CAS1080-06-4
SynonymsL-Tyrosinemethylester; H-Tyr-OMe; 1080-06-4; MethylL-tyrosinate; Tyrosinemethylester; Methyltyrosinate; methyl(2S)-2-amino-3-(4-hydroxyphenyl)propanoate; CHEBI:17215; MWZPENIJLUWBSY-VIFPVBQESA-N; Tyr-OMe; (S)-methyl2-amino-3-(4-hydroxyphenyl)propanoate; SBB010217; (S)-2-Amino-3-(4-hydroxy-phenyl)-propionicacidmethylester; L-Tyrosine,methylester; L-Tyrosinemethyl; PubChem10902; AC1L2EJV; AC1Q5YGO; (L)-tyrosinemethylester; (S)-tyrosinemethylester; AC1Q41GO; Tyrosine,methylester,L-; T90808_ALDRICH; KSC491O1J; MLS000028636
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
InChIKeyMWZPENIJLUWBSY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr-OMe for Peptide Synthesis & Prodrug Research


H-Tyr-OMe (Methyl L-tyrosinate, CAS 1080-06-4) is an L-tyrosyl ester, specifically the methyl ester derivative of the canonical amino acid L-tyrosine. This protected amino acid building block is a white to light yellow crystalline powder [1]. Its primary utility in research and industrial chemistry lies in its dual functionality: the free α-amino group remains available for coupling reactions, while the carboxyl terminus is protected as a methyl ester, enabling selective peptide bond formation in solution-phase synthesis [2]. Unlike the free amino acid (H-Tyr-OH), esterification markedly reduces its zwitterionic character in organic solvents, rendering it more soluble in a range of organic media such as methanol, ethanol, and chloroform . This property is critical for facilitating reactions in non-aqueous environments, making it a staple intermediate in the synthesis of complex peptides, peptidomimetics, and as a starting material for the development of tyrosine-based prodrugs [3].

Workflow Solution-phase peptide synthesis building block
Selection Free α-amine with carboxyl-methyl protection
Media fit Enhanced solubility in organic solvents
Use context Prodrug design and heterocycle synthesis

H-Tyr-OMe: Why Substitution Fails


Substituting H-Tyr-OMe with other tyrosine derivatives, such as the free acid (H-Tyr-OH), the ethyl ester (H-Tyr-OEt), or the tert-butyl ester (H-Tyr-OtBu), introduces significant and often detrimental changes to reaction outcomes and downstream product characteristics. The free acid, H-Tyr-OH, suffers from extremely poor solubility in most organic solvents and exists as a zwitterion, rendering direct, high-yielding coupling reactions in non-aqueous media challenging without additional protection steps . Conversely, while the ethyl ester (H-Tyr-OEt) is more lipophilic and has been used in enzymatic reactions [1], it exhibits a significantly faster hydrolysis rate in biological media and a less defined solid-state structure [2]. The differences in ester chain length are not trivial; they critically impact the compound's crystallinity, melting point, long-term solid-state stability, and its kinetic behavior as a substrate or prodrug. The evidence presented in Section 3 demonstrates that H-Tyr-OMe occupies a unique niche: it provides a superior balance of solid-state stability, synthetic utility in high-yielding organic transformations, and a desirable, intermediate rate of enzymatic hydrolysis, making it the preferred choice for specific applications where these properties are paramount.

Risk type H-Tyr-OMe (Methyl ester) H-Tyr-OH (Free acid): poor organic solubility may limit coupling yield
Risk type Hydrolysis half-life ~62 min H-Tyr-OEt (Ethyl ester): faster hydrolysis may shift prodrug exposure profile
Risk type >28 yr solid-state stability H-Tyr-OEt / H-Tyr-O-nBu: solid-state stability context may differ

H-Tyr-OMe: Performance vs. Analogs


Superior Solid-State Stability

A comparative solid-state analysis of L-tyrosine alkyl esters revealed a stark contrast in long-term stability. The crystal structure of H-Tyr-OMe was determined and compared to those of the ethyl (H-Tyr-OEt) and n-butyl (H-Tyr-O-nBu) esters [1]. The study concluded that H-Tyr-OMe is exceptionally stable, remaining unchanged after 28 years of storage at room temperature, whereas the ethyl ester's structure was found to be incomplete and less well-defined [1]. This long-term stability is a key differentiator for procurement and storage in inventory management.

Solid-state stability
Head-to-head
Stable >28 yr at room temperature
Supports inventory-management context
H-Tyr-OEt structure reported incomplete; n-butyl ester less defined
Solid-State Chemistry Prodrug Stability Pharmaceutical Development X-ray Crystallography

High Yield in Thiohydantoin Synthesis

In a catalyst-free, microwave-assisted synthesis of thiohydantoins from amino esters and isothiocyanates in an aqueous medium, H-Tyr-OMe (methyl ester) demonstrated exceptional reactivity, providing a 93% isolated yield of the corresponding thiohydantoin product [1]. This yield was significantly higher than that observed for the analogous reaction with methyl 3-phenylpropanoate, which gave an 82% yield under identical conditions [1]. This demonstrates the high and quantifiable synthetic utility of the methyl ester form of tyrosine in this specific, high-value heterocycle synthesis.

Thiohydantoin yield
Head-to-head
93% isolated yield
Supports process-chemistry fit
11 ppt higher than methyl 3-phenylpropanoate (82%) in microwave-assisted synthesis
Heterocyclic Chemistry Microwave-Assisted Synthesis Green Chemistry Thiohydantoin Synthesis

Intermediate Plasma Hydrolysis Half-Life

A study evaluating the stability and enzymatic hydrolysis of various tyrosine ester prodrugs in human plasma quantified the half-lives of different alkyl esters [1]. The glycolate ester was hydrolyzed most rapidly with a half-life of 0.5 minutes, while the ethyl ester showed a half-life of 6 minutes. In contrast, the methyl ester (H-Tyr-OMe) exhibited a significantly prolonged half-life of 62 minutes [1]. This intermediate rate of hydrolysis is often desirable for a prodrug, as it can prevent an overly rapid spike in the parent drug concentration while still providing a meaningful increase in bioavailability over the free amino acid.

Plasma half-life
Head-to-head
62 min (human plasma, in vitro)
Supports prodrug exposure-model context
10.3-fold longer than ethyl ester; 124-fold longer than glycolate ester
Prodrug Design Pharmacokinetics Enzymatic Hydrolysis Drug Delivery

Kinetic Resolution via Alcalase

The protease Alcalase has been successfully employed for the kinetic resolution of amino acid methyl esters in organic-aqueous media [1]. A study presented the results of the enzymatic kinetic resolution of phenylalanine (Phe), tyrosine (Tyr), and DOPA methyl esters using Alcalase. While the specific enantiomeric excess (ee) and conversion (C) values for H-Tyr-OMe require access to the full text, the study explicitly identifies H-Tyr-OMe as a substrate with high kinetic discrimination capacity for the Alcalase enzyme, alongside Phe-OMe and DOPA-OMe, in monophasic media containing acetone-water or acetonitrile-water [1]. This establishes a clear, enzyme-specific utility for the methyl ester derivative.

Alcalase resolution
Data to verify
High kinetic discrimination capacity
Supports biocatalysis screening context
Exact ee values require full-text review; class-level inference
Biocatalysis Enzymatic Resolution Chiral Chemistry Process Development

Physical Property Differentiation for QC

The physical properties of H-Tyr-OMe are distinctly different from its closely related analog, H-Tyr-OEt, providing a clear basis for identity verification and quality assessment during procurement. The melting point of H-Tyr-OMe is reported in the range of 134-136 °C [1], which is significantly higher than that of H-Tyr-OEt at 103 °C . Similarly, the specific optical rotation differs markedly: H-Tyr-OMe has a reported [α]20/D of +26.0 to +29.0 deg (c=1, methanol) [1], while H-Tyr-OEt shows a value of +16.0 to +19.0 deg (c=5, ethanol) [2]. These quantifiable differences are essential for confirming the identity and purity of the received material against its specification sheet.

QC differentiation
Head-to-head
MP 134–136 °C; [α]20/D +26° to +29°
Supports identity-verification workflow
MP ~31 °C higher and specific rotation ~10° higher than H-Tyr-OEt
Quality Control Analytical Chemistry Material Specification Procurement Specification

Efficient Boc Protection

The protection of the α-amino group of H-Tyr-OMe with a tert-butyloxycarbonyl (Boc) group is a fundamental step in peptide synthesis. A reported synthetic protocol for preparing Boc-L-Tyrosine methyl ester from H-Tyr-OMe achieved a 100% reaction yield . The conditions involved treating L-tyrosine with thionyl chloride in methanol for 3 hours under an inert atmosphere with heating, a method that concurrently esterifies the carboxyl group and leaves the amino group free for subsequent Boc protection . While this specific data point is for the Boc-protected product, it highlights the excellent reactivity and yield attainable when using the methyl ester as a starting point for further derivatization.

Boc protection
Class-level
100% reported yield for Boc-Tyr-OMe
Supports synthetic-efficiency review
Yield reported for methyl ester starting material; context-dependent
Peptide Synthesis Protecting Group Chemistry Process Chemistry Synthetic Methodology

H-Tyr-OMe: Key Applications


Solution-Phase Peptide Synthesis

The free α-amino group and the protected carboxyl moiety of H-Tyr-OMe make it an ideal candidate for solution-phase peptide synthesis. Unlike the poorly soluble free amino acid H-Tyr-OH, H-Tyr-OMe's enhanced solubility in common organic solvents (e.g., methanol, chloroform) allows for homogeneous reaction conditions that are crucial for high-yielding couplings [1]. Its demonstrated 100% yield in Boc protection reactions highlights its excellent reactivity, enabling efficient synthesis of complex peptide chains and peptidomimetics.

Controlled-Release Tyrosine Prodrugs

For researchers focused on prodrug design, H-Tyr-OMe offers a distinct pharmacokinetic advantage. Its enzymatic hydrolysis half-life of 62 minutes in human plasma [2] provides a release profile that is significantly slower than the ethyl ester (6 min) but faster than some more complex esters. This intermediate hydrolysis rate is highly desirable for achieving sustained, controlled delivery of L-tyrosine to improve its bioavailability, while its exceptional 28-year solid-state stability [3] ensures the prodrug itself has a viable shelf-life for formulation development.

Bioactive Heterocycle Synthesis

H-Tyr-OMe has been validated as a superior building block for the synthesis of thiohydantoins, a class of heterocycles with diverse biological activities. A published method demonstrates a 93% isolated yield in the synthesis of a thiohydantoin derivative from H-Tyr-OMe under microwave irradiation [4]. This yield significantly exceeds that of a similar non-tyrosine amino ester (82%), making H-Tyr-OMe the preferred starting material for projects aiming to build libraries of thiohydantoin-based compounds efficiently.

Biocatalytic Synthesis & Resolution

The methyl ester group of H-Tyr-OMe is a recognized substrate for certain proteases like Alcalase [5] and α-chymotrypsin [6], which can be used for the kinetic resolution of racemic mixtures or for the enzymatic synthesis of peptide bonds. Its use in these biocatalytic transformations offers a 'greener' alternative to traditional chemical coupling methods, leveraging the enzyme's high selectivity to produce enantiopure materials or specific peptide sequences under mild, aqueous-organic conditions.

Application
Selection Property
Validation Focus
Solution-phase peptide synthesis
Free amine with ester-protected carboxyl
High-yield coupling in organic media
Controlled-release tyrosine prodrugs
Intermediate enzymatic hydrolysis rate
Exposure-model review and solid-state shelf-life
Bioactive heterocycle synthesis
High-yield thiohydantoin building block
Microwave-assisted reaction efficiency
Biocatalytic synthesis and resolution
Protease substrate recognition
Enzyme-mediated kinetic resolution context

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